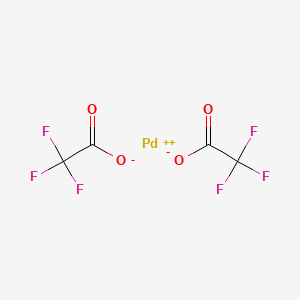

Trifluoroacetato de paladio(II)

Descripción general

Descripción

Palladium(II) trifluoroacetate is a useful research compound. Its molecular formula is C4F6O4Pd and its molecular weight is 332.5 g/mol. The purity is usually 95%.

The exact mass of the compound Palladium(II) trifluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Palladium(II) trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palladium(II) trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Preparación de complejos de alil-paladio

El trifluoroacetato de paladio(II) se utiliza en la preparación de complejos de alil-paladio . Estos complejos se utilizan a menudo en la síntesis orgánica, particularmente en reacciones que implican la formación de enlaces carbono-carbono.

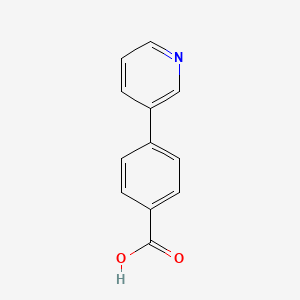

Catalizador en reacciones de descarboxilación

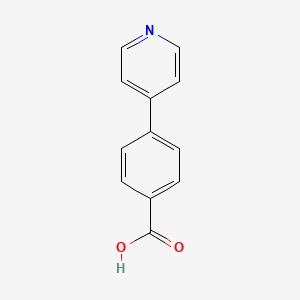

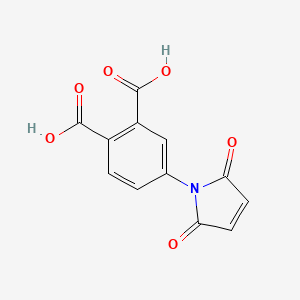

Este compuesto actúa como catalizador en la descarboxilación suave de ácidos aromáticos ricos en electrones . La descarboxilación es un proceso crítico en la química orgánica, que se utiliza a menudo en la síntesis de diversos compuestos orgánicos.

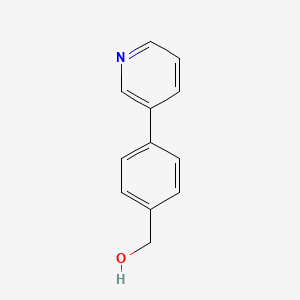

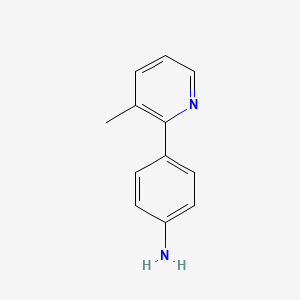

Acoplamiento cruzado directo de arenos no activados

El trifluoroacetato de paladio(II) también se utiliza en el acoplamiento cruzado directo de arenos no activados . Este es un proceso significativo en el campo de la química sintética, que permite la formación de compuestos biarílicos, que son motivos comunes en los productos farmacéuticos y los materiales orgánicos.

Mecanismo De Acción

Target of Action

Palladium(II) trifluoroacetate primarily targets olefins, specifically geranylacetone and other similar compounds . The compound acts as a catalyst in the selective allylic oxidation of these olefins .

Mode of Action

The interaction of Palladium(II) trifluoroacetate with its targets results in their conversion to allyl acetates . This is achieved through the catalytic action of Palladium(II) trifluoroacetate, which facilitates the selective allylic oxidation of the target olefins .

Biochemical Pathways

The biochemical pathway affected by Palladium(II) trifluoroacetate involves the conversion of olefins to their corresponding allyl acetates . This conversion is a crucial step in the synthesis of keto alcohols . The downstream effect of this pathway is the production of keto alcohols, which have various applications in different chemical reactions .

Result of Action

The molecular and cellular effects of the action of Palladium(II) trifluoroacetate involve the transformation of olefins into allyl acetates . These allyl acetates can then be converted into keto alcohols . This transformation is crucial in various chemical reactions and synthesis processes .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Palladium(II) trifluoroacetate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is known to catalyze the selective allylic oxidation of geranylacetone and other olefins to their allyl acetates, which can then be converted to keto alcohols . The interactions between Palladium(II) trifluoroacetate and these biomolecules are primarily based on its ability to form coordination complexes, which enhance the reactivity of the substrates involved.

Cellular Effects

Palladium(II) trifluoroacetate has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, Palladium(II) trifluoroacetate can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of Palladium(II) trifluoroacetate involves its ability to form coordination complexes with biomolecules. These complexes can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, Palladium(II) trifluoroacetate can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Palladium(II) trifluoroacetate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under neutral conditions but can undergo hydrolysis in the presence of water . Over time, the degradation of Palladium(II) trifluoroacetate can lead to a decrease in its catalytic activity, which may affect long-term experimental outcomes. Additionally, prolonged exposure to Palladium(II) trifluoroacetate can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Palladium(II) trifluoroacetate vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its catalytic properties in vivo. At high doses, Palladium(II) trifluoroacetate can induce toxic effects, including liver hypertrophy and oxidative stress . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

Palladium(II) trifluoroacetate is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, which play key roles in mitigating oxidative damage . Additionally, Palladium(II) trifluoroacetate can influence the levels of metabolites such as ATP and glutathione, thereby affecting cellular energy metabolism and redox balance.

Transport and Distribution

Within cells and tissues, Palladium(II) trifluoroacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its catalytic effects . The distribution of Palladium(II) trifluoroacetate within tissues is influenced by factors such as tissue permeability and the presence of binding sites.

Subcellular Localization

Palladium(II) trifluoroacetate exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization allows Palladium(II) trifluoroacetate to interact with key biomolecules and exert its catalytic effects in a spatially regulated manner.

Propiedades

IUPAC Name |

palladium(2+);2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDBXAQKXCXZCJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369856 | |

| Record name | Palladium(II) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42196-31-6 | |

| Record name | Palladium(II) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium(II) trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

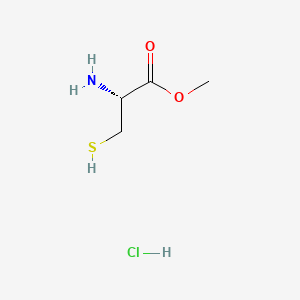

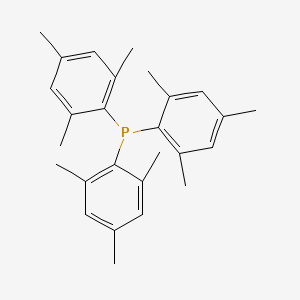

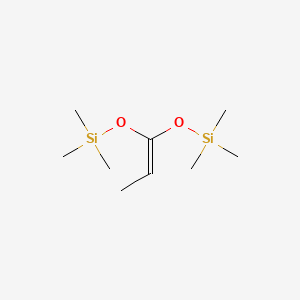

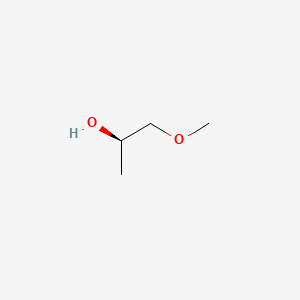

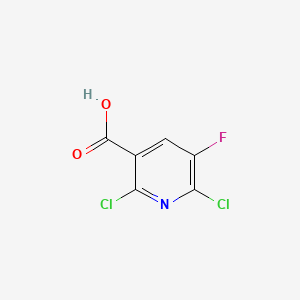

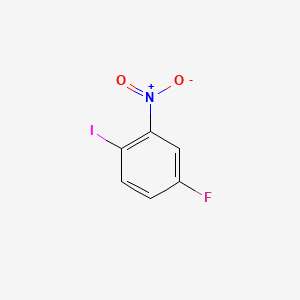

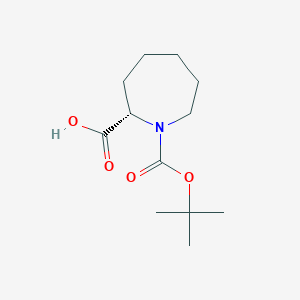

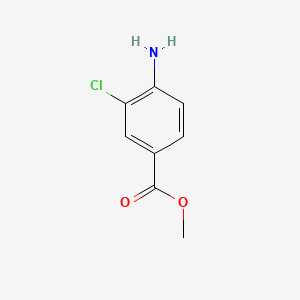

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)